molecular formula C6H11NO B1359798 1-Methylpiperidin-3-one CAS No. 5519-50-6

1-Methylpiperidin-3-one

Cat. No. B1359798
CAS RN: 5519-50-6
M. Wt: 113.16 g/mol
InChI Key: SIKTVUHUQZNEPY-UHFFFAOYSA-N
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Scientific Research Applications

Drug Designing

  • Field : Pharmaceutical Industry
  • Application : Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Synthesis of Pyridine Derivatives

  • Field : Organic Chemistry
  • Application : 1-Methylpiperidin-3-one is used as a reactant for the synthesis of Pyridine derivatives .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these syntheses were not provided in the source .

Antimicrobial Activity

  • Field : Microbiology
  • Application : A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate .
  • Methods : The Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate was used to synthesize 2,6-diaryl-3-methyl-4-piperidones .
  • Results : The synthesized 2,6-diaryl-3-methyl-4-piperidones showed antibacterial and antifungal activities .

Anticancer Activity

  • Field : Oncology
  • Application : Certain piperidine derivatives have shown potential anticancer activity . For example, spirooxindolopyrrolidine-embedded piperidinone 1 was synthesized and showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .
  • Methods : The compound was synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
  • Results : The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

Synthesis of Hydrochloride

  • Field : Chemical Industry
  • Application : 1-Methylpiperidin-3-one is used in the synthesis of its hydrochloride form .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these syntheses were not provided in the source .

Synthesis of Benzyl Derivatives

  • Field : Organic Chemistry
  • Application : 1-Methylpiperidin-3-one is used as a reactant for the synthesis of 1-benzyl-4-methylpiperidin-3-one .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these syntheses were not provided in the source .

Future Directions

The future directions of 1-Methylpiperidin-3-one are not explicitly mentioned in the search results. However, given its use as an intermediate in organic synthesis and its presence in the manufacture of pharmaceuticals, pesticides, dyes, and other organic compounds2, it can be inferred that research and development in these areas could potentially involve 1-Methylpiperidin-3-one.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant literature and safety data sheets.


properties

IUPAC Name

1-methylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-4-2-3-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKTVUHUQZNEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203688
Record name 3-Piperidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidin-3-one

CAS RN

5519-50-6
Record name 3-Piperidinone, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpiperidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Mühle, J Nozulak, J Cercus, E Küsters, U Beutler… - Chimia, 1996 - ojs.chimia.ch
… -4-pyridyl)-carbonyl]-1H-indole (10)(route B) were surpassed in their synthetic efficiency by the Friedel-Crafts cyclization of 4-(2, 3-dihydroindole-1-carbonyl)-1-methylpiperidin-3-one (16…
Number of citations: 4 ojs.chimia.ch
H Gstach, P Seil - Synthesis, 1990 - thieme-connect.com
… The formation of 7 g,h is closely related to the Beckmann fragmentation of 1-methylpiperidin-3-one oxime,15 where only 4-methylaminobutyronitrile is obtained. Assuming that in the …
Number of citations: 12 www.thieme-connect.com
O Navrátil, Z Skaličan, Z Kobliha… - Collection of …, 1999 - cccc.uochb.cas.cz
… New investigated bases were 1-methylpiperidin-3-one, quinuclidin-3-ol, 1-methyl-3-piperidylhydroxy(diphenyl)acetate, dibenzo[b,f][1,4]oxazepine …
Number of citations: 8 cccc.uochb.cas.cz
M Planchestainer, E Hegarty, CM Heckmann… - Chemical …, 2019 - pubs.rsc.org
… The mutant had improved TOF with both tetrahydrofuan-3-one (4a) and 1-methylpiperidin-3-one (6a) (35% and 90% increase, respectively) but it was in fact slower with 1-…
Number of citations: 19 pubs.rsc.org
DE Bays, DS Brown, JE Lloyd, AB McElroy… - Journal of the …, 1989 - pubs.rsc.org
… 4-( 3-A4ethoxyphenyl)- 1 -methylpiperidin-3-one (6).-A solution of dimethyl sulphoxide (8.81 g, 113 mmol) in dichloromethane (30 ml) was added dropwise during 15 min to a stirred …
Number of citations: 4 pubs.rsc.org
MM Me - J. CHEM. SOC. PERKIN TRANS. I, 1989 - researchgate.net
… 4-( 3-A4ethoxyphenyl)- 1 -methylpiperidin-3-one (6).-A solution of dimethyl sulphoxide (8.81 g, 113 mmol) in dichloromethane (30 ml) was added dropwise during 15 min to a stirred …
Number of citations: 0 www.researchgate.net
JE Tønder, JB Hansen, M Begtrup… - Journal of medicinal …, 1999 - ACS Publications
A series of (isoxazole)methylene-1-azacyclic compounds was prepared. The compounds were tested for affinity to central nicotinic acetylcholine receptors (nAChRs) and central …
Number of citations: 72 pubs.acs.org
T Luo, Z Dou, Z Sun, X Chen, Y Ni, G Xu - Molecular Catalysis, 2021 - Elsevier
… General activity assay protocol was adopted except for different substrates at 2 mM, including piperidin-3-one (2a), 1-methylpiperidin-3-one (3a), 1-Boc-piperidin-3-one (4a), 4-Boc-…
Number of citations: 1 www.sciencedirect.com
C James - 1993 - search.proquest.com
… aqueous base-benzene system in the presence of tetrabutylammonium bromide; the dehydropiperidone (131a) was then hydrogenated to give 5-tert-butyl-1-methylpiperidin-3-one (…
Number of citations: 0 search.proquest.com
H Muhle, J Nozulak, J Cercus, E Kusters… - …, 1996 - NEW SWISS CHEMICAL SOC …
Number of citations: 4

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